molecular formula C21H18ClN5O3S B2825646 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251603-17-4

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2825646
CAS No.: 1251603-17-4
M. Wt: 455.92
InChI Key: MOWJWLUFYFKWOQ-UHFFFAOYSA-N
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Description

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structural features, including a triazolo[4,3-a]pyrazine core, a chlorophenyl group, and a methoxyphenyl acetamide moiety. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the triazolopyrazine intermediate with a chlorophenyl methyl sulfide under nucleophilic substitution conditions.

    Attachment of the methoxyphenyl acetamide moiety: This final step involves the acylation of the intermediate with 4-methoxyphenyl acetic acid or its derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazolopyrazine core is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

    2-(8-{[(4-bromophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide: This compound differs by the presence of a bromine atom instead of chlorine.

    2-(8-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide: This compound has a fluorine atom in place of chlorine.

    2-(8-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide: This compound features a methyl group instead of chlorine.

The uniqueness of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-8-6-16(7-9-17)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)31-13-14-2-4-15(22)5-3-14/h2-11H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJWLUFYFKWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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